8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a chlorinated phenyl group, multiple methyl groups, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Imidazo[1,2-g]purine Core: : The imidazo[1,2-g]purine core can be synthesized through a cyclization reaction involving a suitable purine derivative and an imidazole precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
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Introduction of the Chlorinated Phenyl Group: : The chlorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated benzene derivative with a nucleophile, such as an amine or an alkoxide, under reflux conditions.
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Addition of Methyl Groups: : The methyl groups can be added through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate. These reactions are typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the substrate and facilitate the alkylation process.
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Incorporation of the Butanone Moiety: : The butanone moiety can be introduced through a condensation reaction involving an appropriate ketone precursor and the imidazo[1,2-g]purine core. This step may require the use of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to activate the carbonyl group and promote the condensation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yields and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
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Reduction: : Reduction reactions can be performed on the carbonyl group of the butanone moiety to yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for this purpose.
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Substitution: : The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides. These reactions typically require the use of polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, to enhance the nucleophilicity of the attacking species.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of alcohols or ketones from the methyl groups.
Reduction: Formation of alcohols from the carbonyl group of the butanone moiety.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
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Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
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Material Science: : The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties. It has been explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Research: : The compound has been used as a tool in biological studies to investigate the mechanisms of various biochemical pathways. Its ability to modulate specific enzymes and receptors has made it valuable in the study of cellular signaling and metabolic processes.
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Industrial Applications: : The compound’s stability and reactivity have led to its use in the synthesis of other complex organic molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. It can also interact with receptors on the cell surface, triggering signaling cascades that lead to various cellular responses. Additionally, the compound’s ability to intercalate into DNA and RNA structures has been explored for its potential use in gene regulation and therapy.
Comparison with Similar Compounds
8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other imidazo[1,2-g]purine derivatives, such as:
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8-phenyl-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: : This compound lacks the chlorine atom on the phenyl group, which may result in different reactivity and biological activity.
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8-(3-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: : The absence of the chlorine atom and the presence of a methyl group on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
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8-(3-chlorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: : This compound has a similar structure but lacks the methyl group on the phenyl ring, which may affect its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and multiple methyl groups can enhance its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-10-7-8-15(9-16(10)22)25-11(2)12(3)26-17-18(23-20(25)26)24(6)21(30)27(19(17)29)13(4)14(5)28/h7-9,13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXFGYIKJCNZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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